Cas no 25333-24-8 (methyl 4-oxo-4-phenyl-butanoate)

methyl 4-oxo-4-phenyl-butanoate Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenebutanoic acid, g-oxo-, methyl ester
- Methyl 3-Benzoylpropionate
- methyl 4-oxo-4-phenylbutanoate
- 3-Benzoylpropionic Acid Methyl Ester
- 4-oxo-4-phenylbutanoic acid methyl ester
- 4-Oxo-4-phenylbutyric Acid Methyl Ester
- methyl 4-oxo-4-phenylbutyrate
- Propionic acid,3-benzoyl-,methyl ester
- Methyl 4-phenyl-4-oxobutanoate
- NSC 27900
- Propionic acid, 3-benzoyl-, methyl ester
- Benzenebutanoic acid, gamma-oxo-, methyl ester
- XVRCVKWYKYJEIG-UHFFFAOYSA-N
- Benzenebutanoic acid, .gamma.-oxo-, methyl ester
- Methyl3-Benzoylpropionate
- methyl-3-benzoylpropionate
- Methyl 3-benzoylpropanoate
- XVRCVKWYKYJEIG-UHF
- methyl 4-oxo-4-phenyl-butanoate
- MFCD00014906
- NSC-27900
- InChI=1/C11H12O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
- AKOS008909633
- Methyl 3-benzoylpropionate, AldrichCPR
- CS-0067775
- Propionic acid, beta-benzoyl-, methyl ester
- (2-OXOQUINOXALIN-1(2H)-YL)ACETICACID
- Methyl 4-oxo-4-phenylbutanoate #
- EN300-124297
- FT-0628323
- SY009084
- FT-0628542
- AM10004
- A817790
- 25333-24-8
- B1546
- XVRCVKWYKYJEIG-UHFFFAOYSA-
- NSC27900
- AC-26562
- AS-60217
- DTXSID90179976
- SCHEMBL135356
- 3-Benzoylpropionic acid methyl ester;
- DB-046672
-
- MDL: MFCD00014906
- Inchi: 1S/C11H12O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
- Chave InChI: XVRCVKWYKYJEIG-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C(C([H])([H])C([H])([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O
- BRN: 2211627
Propriedades Computadas
- Massa Exacta: 192.07900
- Massa monoisotópica: 192.079
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 5
- Complexidade: 205
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 43.4
- Contagem de Tautomeros: 2
- Carga de Superfície: 0
- XLogP3: 1.6
Propriedades Experimentais
- Cor/Forma: Not determined
- Densidade: 1.104±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de ebulição: 172-174 °C (10 mmHg)
- Ponto de Flash: 172-174°C/10mm
- Índice de Refracção: 1.5260 (589.3 nm 19 ºC)
- Solubilidade: Slightly soluble (1.5 g/l) (25 º C),
- PSA: 43.37000
- LogP: 1.82250
- Solubilidade: Not determined
methyl 4-oxo-4-phenyl-butanoate Informações de segurança
- Instrução de Segurança: S24/25
- Termo de segurança:S24/25
methyl 4-oxo-4-phenyl-butanoate Dados aduaneiros
- CÓDIGO SH:2918300090
- Dados aduaneiros:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
methyl 4-oxo-4-phenyl-butanoate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-124297-0.5g |
methyl 4-oxo-4-phenylbutanoate |
25333-24-8 | 0.5g |
$20.0 | 2023-06-08 | ||
Enamine | EN300-124297-5.0g |
methyl 4-oxo-4-phenylbutanoate |
25333-24-8 | 5g |
$45.0 | 2023-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138415-500g |
methyl 4-oxo-4-phenylbutanoate |
25333-24-8 | 98% | 500g |
¥8022 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138415-25g |
methyl 4-oxo-4-phenylbutanoate |
25333-24-8 | 98% | 25g |
¥474 | 2023-04-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y24765-10g |
Methyl 4-oxo-4-phenylbutanoate |
25333-24-8 | 98% | 10g |
¥619.0 | 2023-09-05 | |
TRC | B486308-100mg |
Methyl 3-Benzoylpropionate |
25333-24-8 | 100mg |
$ 60.00 | 2022-06-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y24765-100g |
Methyl 4-oxo-4-phenylbutanoate |
25333-24-8 | 98% | 100g |
¥3609.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y24765-25g |
Methyl 4-oxo-4-phenylbutanoate |
25333-24-8 | 98% | 25g |
¥1279.0 | 2023-09-05 | |
Enamine | EN300-124297-0.1g |
methyl 4-oxo-4-phenylbutanoate |
25333-24-8 | 0.1g |
$19.0 | 2023-06-08 | ||
Enamine | EN300-124297-0.25g |
methyl 4-oxo-4-phenylbutanoate |
25333-24-8 | 0.25g |
$19.0 | 2023-06-08 |
methyl 4-oxo-4-phenyl-butanoate Literatura Relacionada
-
Makoto Shimizu,Shingo Hata,Koichi Kondo,Kazuhiro Murakami,Isao Mizota,Yusong Zhu RSC Adv. 2020 10 27874
-
Henian Peng,Tiejun Li,Duanshuai Tian,He Yang,Guangqing Xu,Wenjun Tang Org. Biomol. Chem. 2021 19 4327
-
Davide Ravelli,Michele Zema,Mariella Mella,Maurizio Fagnoni,Angelo Albini Org. Biomol. Chem. 2010 8 4158
-
4. Reactions of triphenylbismuthonium 2-oxoalkylides?? with 1,2-dicarbonyl compoundsM. Mizanur Rahman,Yoshihiro Matano,Hitomi Suzuki J. Chem. Soc. Perkin Trans. 1 1999 1533
-
Jér?me Baudoux,Pierre Lefebvre,Rémi Legay,Marie-Claire Lasne,Jacques Rouden Green Chem. 2010 12 252
25333-24-8 (methyl 4-oxo-4-phenyl-butanoate) Produtos relacionados
- 22027-51-6(Methyl (4-methylbenzoyl)acetate)
- 27835-00-3(ethyl 3-(4-methylphenyl)-3-oxopropanoate)
- 94-02-0(Ethyl benzoylacetate)
- 33166-79-9(Ethyl 3-oxo-3-(m-tolyl)propanoate)
- 1501-04-8(Methyl 5-Oxo-5-phenylpentanoate)
- 1240566-74-8(Propyl(pyridin-2-ylmethyl)amine dihydrochloride)
- 2639420-77-0(2-Amino-6-tert-butyl-1-benzothiophene-3-carboxylic acid)
- 2228701-49-1(2,2-dimethyl-1-(1-phenylethyl)cyclopropan-1-amine)
- 2224523-38-8(3-(ethenesulfonyl)-N-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanamide)
- 1223748-42-2(1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid)
